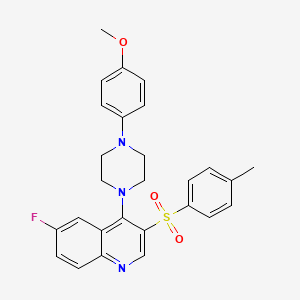

6-氟-4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a derivative of quinolone, a class of nitrogen-containing heterocycles widely used as key building blocks for medicinal agents . Quinolones exhibit a wide spectrum of pharmacophores and have bactericidal, antiviral, antimalarial, and anticancer activities .

Synthesis Analysis

The synthesis of similar quinolone derivatives involves the reaction of 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester with ethyl iodide, potassium carbonate, and dimethyl formamide . The mixture is heated at 110–120°C for 5 to 6 hours .Molecular Structure Analysis

Quinolones and their derivatives play an important role as an anti-infective agent and are widely prescribed for various infections . The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at the C-3 position is essential for activity, and a basic group at the C-7 can influence the potency and pharmacokinetics of fluoroquinolones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolone derivatives include the reaction of the lead molecule with thionyl chloride to give acid chloride, which then reacts with hydrazine hydrate to afford hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base .Physical And Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives can be determined by elemental analysis, IR, and NMR spectral data .科学研究应用

合成和抗菌研究

6-氟-4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉衍生物的合成因其潜在的抗菌特性而受到探索。例如,Patel 和 Patel (2010) 合成了先导分子 7-氯-1-环丙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸的化合物,并筛选了其抗真菌和抗菌活性。这项研究表明该化合物在开发新的抗菌剂中的用途 基于氟喹诺酮的 4-噻唑烷酮的合成和抗菌研究.

受体成像的荧光配体

Lacivita 等人 (2009) 的研究重点是合成一系列 1-(2-甲氧基苯基)哌嗪衍生物,包括结构上类似于 6-氟-4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉的化合物。这些衍生物显示出高 5-HT(1A) 受体亲和力,并评估了它们通过荧光显微镜可视化细胞中受体的能力,突出了它们在受体成像和神经科学研究中的潜在应用 具有 1-芳基哌嗪结构的人 5-HT1A 受体的环境敏感荧光配体的合成和表征.

晶体学和分子结构

研究还深入研究了与 6-氟-4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉在结构上相关的化合物的晶体学,提供了对其分子结构和材料科学中潜在应用的见解。乌拉和阿尔塔夫 (2014) 制备了相关化合物的晶体形式,并通过 X 射线衍射对其进行了分析,揭示了有关其分子几何形状和相互作用的详细信息,这可能对设计具有特定特性的材料产生影响 1-芳基-4-(联芳亚甲基)哌嗪的晶体结构,在结构上与阿多普嗪相关.

抗菌喹诺酮

对在 N-1 和 C-7 位点进行修饰的新型 6-氟喹诺酮化合物(包括 6-氟-4-(4-(4-甲氧基苯基)哌嗪-1-基)-3-甲苯磺酰基喹啉的结构类似物)的研究显示出有希望的体外抗菌活性。齐格勒等人进行的研究(1990 年)导致了具有相似结构的喹诺酮抗菌剂的开发,证明了结构变异在增强抗菌有效性中的重要性 新型 7-[3-(氟甲基)哌嗪基]-和 -(氟均哌嗪基)喹诺酮抗菌剂的合成和构效关系.

作用机制

Target of Action

The primary target of 6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is the DNA gyrase/topoisomerase IV system . This system plays a crucial role in bacterial DNA replication. DNA gyrase and topoisomerase IV are key enzymes that help settle the long bacterial DNA or circular DNA into the cell through supercoiling .

Mode of Action

6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline interacts with its target by blocking the enzyme activity of the DNA gyrase/topoisomerase IV system . This interaction disrupts the DNA supercoiling process, which is essential for bacterial DNA to be contained within the cell .

Biochemical Pathways

The compound’s action affects the biosynthesis of the peptidoglycan polymer , which is essential for the cell wall of bacteria . By inhibiting this biosynthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

It’s known that the structure-activity relationship study of fluoroquinolones suggests that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the disruption of the DNA supercoiling so that DNA can no longer be contained within the cell . This disruption leads to the death of the bacterial cell .

未来方向

属性

IUPAC Name |

6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-5-20(28)17-24(25)27(26)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBVLLXSYLRUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide](/img/structure/B2449049.png)

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)

![12-Chloro-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2449053.png)

![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)

![Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2449059.png)

![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)

![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)